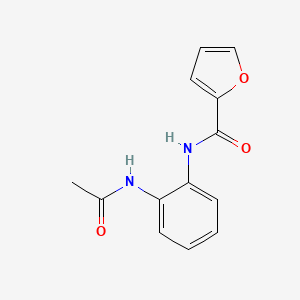

N-(2-acetamidophenyl)furan-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O3 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

N-(2-acetamidophenyl)furan-2-carboxamide |

InChI |

InChI=1S/C13H12N2O3/c1-9(16)14-10-5-2-3-6-11(10)15-13(17)12-7-4-8-18-12/h2-8H,1H3,(H,14,16)(H,15,17) |

InChI Key |

NFFLSIYCAOCJSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Contextualizing Furan 2 Carboxamide Derivatives As Privileged Scaffolds in Molecular Design

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to a variety of biological targets, thereby serving as a versatile template for the development of new bioactive agents. The furan-2-carboxamide moiety is increasingly recognized as such a scaffold. nih.gov This structural unit is present in a wide array of compounds that exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aiontosight.aiontosight.ai

The versatility of the furan-2-carboxamide core stems from several key features. The furan (B31954) ring, an aromatic heterocycle, can engage in various non-covalent interactions with biological macromolecules. The amide linkage provides a rigid and planar unit with hydrogen bonding capabilities, crucial for molecular recognition at receptor sites. Furthermore, the furan and the amide components can be readily functionalized, allowing for the systematic modification of the molecule's steric and electronic properties to optimize its interaction with a specific biological target.

The utility of this scaffold is evident in the broad spectrum of biological activities reported for its derivatives. For instance, various carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant anti-cancer and anti-microbial potential. mdpi.com A diversity-oriented synthesis approach has been employed to develop furan-2-carboxamides with antibiofilm activity against Pseudomonas aeruginosa, highlighting the scaffold's adaptability for addressing challenges in infectious diseases. nih.govnih.gov

Research Significance of the N 2 Acetamidophenyl Furan 2 Carboxamide Framework

While comprehensive studies on N-(2-acetamidophenyl)furan-2-carboxamide are not extensively documented in publicly available literature, the research significance of its framework can be inferred from the biological activities of closely related analogs. The molecule combines the furan-2-carboxamide scaffold with an N-(2-acetamidophenyl) substituent, a feature that can significantly influence its biological profile.

A noteworthy analog, N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide, has been identified as a novel, orally available diuretic that targets urea (B33335) transporters. nih.gov This finding suggests that the acetamidophenyl moiety, when combined with the furan-2-carboxamide core, can lead to compounds with specific and potent biological functions. The substitution pattern on the phenyl ring is crucial; the ortho-position of the acetamido group in the titular compound, as opposed to the para-position in the diuretic analog, would likely result in different conformational preferences and, consequently, distinct biological activities.

The broader class of N-aryl furan-2-carboxamides has been a fertile ground for the discovery of compounds with therapeutic potential. Research has demonstrated that derivatives of this class exhibit a range of biological effects, as detailed in the table below.

| Derivative Class | Biological Activity | Cell Lines/Organisms | Key Findings |

| Carbamothioyl-furan-2-carboxamides | Anticancer | HepG2, Huh-7, MCF-7 | Significant cytotoxic effects observed. mdpi.com |

| Carbamothioyl-furan-2-carboxamides | Antimicrobial | Staphylococcus aureus, Escherichia coli, Aspergillus niger, Fusarium brachygibbosum | Displayed notable antibacterial and antifungal activity. mdpi.com |

| N-Aryl furan-2-carboxamides | Antibiofilm | Pseudomonas aeruginosa | Inhibition of biofilm formation and reduction of virulence factors. nih.gov |

| Furan-2-carboxamide derivatives | Anticancer (Microtubule Stabilizing Agent) | Various cancer cell lines | Induced mitotic arrest and apoptosis with IC50 values ranging from 4 µM to 8 µM. nih.gov |

| Substituted phenylfuranylnicotinamidines | Anticancer | MCF-7 | Exhibited good cytotoxic activity with IC50 values of 4.06 µM and 2.96 µM for specific compounds. nih.gov |

These findings underscore the potential of the this compound framework as a template for the design of novel bioactive compounds. The presence of the acetamido group on the phenyl ring offers additional opportunities for hydrogen bonding and other interactions, which could be exploited to achieve high affinity and selectivity for specific biological targets.

Investigation of Biological Activities and Molecular Mechanisms

Anti-infective Research Paradigms

Research into the anti-infective properties of furan-2-carboxamides has centered on their ability to counteract bacterial and fungal pathogens, as well as to disrupt bacterial communication systems that are crucial for virulence.

While specific data on N-(2-acetamidophenyl)furan-2-carboxamide is limited, studies on closely related furan (B31954) and thiophene (B33073) carboxamide derivatives have demonstrated notable antibacterial activity. For instance, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were synthesized and tested against extended-spectrum-β-lactamase (ESBL)-producing Escherichia coli ST131 strains, showing potent activity. mdpi.com Another study on N-(4-bromophenyl)furan-2-carboxamide and its functionalized analogues showed effective antibacterial activity against clinically isolated drug-resistant bacteria. mdpi.com These findings suggest that the carboxamide scaffold is a promising framework for developing new antibacterial agents.

The opportunistic pathogen Pseudomonas aeruginosa is a significant cause of nosocomial infections and is known for its high resistance to antibiotics and its ability to form biofilms. researchgate.netnih.govmdpi.com Research has focused on inhibiting these biofilm formations as a therapeutic strategy.

The agricultural sector suffers significant losses due to plant pathogenic fungi. Botrytis cinerea, the causative agent of gray mold disease, and Rhizoctonia solani, which causes various rot diseases, are of particular concern. nih.govmdpi.commdpi.com Consequently, the development of effective fungicides is a critical area of research.

Studies have explored the antifungal potential of various carboxamide derivatives against these pathogens. nih.gov For example, N-phenyl-driman-9-carboxamides have shown inhibitory effects on the mycelial growth of B. cinerea. nih.gov Similarly, research into other novel compounds, including furyl derivatives, has demonstrated significant fungitoxic activity against B. cinerea, sometimes by altering the fungal cell membrane. nih.govplos.org While direct studies on this compound are not prominent, the broader class of related chemical structures shows promise. For instance, transcriptomic and metabolomic analyses have been used to understand the antifungal mechanism of compounds like phenazine-1-carboxamide (B1678076) on Rhizoctonia solani, revealing inhibition of key metabolic processes. frontiersin.orgnih.gov

Bacteria utilize a cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors, including biofilm formation and the production of virulence factors. frontiersin.orgfrontiersin.org Disrupting the QS system is an attractive anti-virulence strategy that may not induce resistance as readily as traditional antibiotics.

Furanone compounds were among the first identified inhibitors of QS in P. aeruginosa. nih.govresearchgate.net Building on this, scientists have designed and synthesized furan-2-carboxamide derivatives as bioisosteric replacements for the chemically unstable furanone ring. A diversity-oriented collection of these furan-2-carboxamides demonstrated significant antibiofilm activity against P. aeruginosa. nih.gov Certain derivatives, specifically carbohydrazides and triazoles, were particularly effective, with one carbohydrazide (B1668358) achieving a 58% reduction in biofilm formation. nih.gov Further investigation confirmed the anti-quorum sensing properties of these active carboxamides, as they reduced the production of QS-regulated virulence factors like pyocyanin (B1662382) and proteases. nih.gov Molecular docking studies suggest that these compounds may act by binding to the LasR receptor, a key component of the P. aeruginosa QS system. nih.govresearchgate.net

| Research Area | Target Organism | Key Findings | Potential Mechanism of Action |

|---|---|---|---|

| Antimicrobial Efficacy | P. aeruginosa | Derivatives show significant antibiofilm activity. nih.gov | Inhibition of biofilm formation. nih.gov |

| Antifungal Activity | B. cinerea, R. solani | Related carboxamides and furyl derivatives show fungitoxic effects. nih.govnih.govfrontiersin.org | Disruption of cell membrane and key metabolic pathways. nih.govfrontiersin.org |

| Quorum Sensing Modulation | P. aeruginosa | Furan-2-carboxamides reduce biofilm and virulence factors. nih.gov | Antagonism of the LasR quorum sensing receptor. nih.gov |

Anticancer Activity Research

Scientific literature does not currently contain specific research on the anticancer activities of this compound for the subsections below. The information presented pertains to general research on the specified cancer cell lines and enzymatic pathways, which are common targets in cancer drug discovery.

The evaluation of cytotoxicity against various human cancer cell lines is a fundamental first step in anticancer drug discovery. The hepatocellular carcinoma cell lines HepG2 and Huh-7, and the breast cancer cell line MCF-7 are standard models for such assessments. japsonline.comhuh7.com

HepG2 (Hepatocellular Carcinoma): This cell line is widely used to screen for potential cytotoxic agents against liver cancer. mdpi.comnih.govnih.govresearchgate.net

Huh-7 (Hepatocellular Carcinoma): Another critical liver cancer cell line, Huh-7 is often used in parallel with HepG2 to assess the cytotoxic effects of novel compounds. researchgate.netresearchgate.netnih.gov

MCF-7 (Breast Cancer): As a well-characterized model for estrogen receptor-positive breast cancer, the MCF-7 cell line is integral to screening compounds for activity against this cancer subtype. nih.govresearchgate.netglobalresearchonline.net

While numerous novel chemical entities, such as phenoxyacetamide and N-(2-hydroxyphenyl) acetamide (B32628) derivatives, have been tested for cytotoxicity against these cell lines, specific data for this compound is not available in published research. mdpi.comnih.govnih.gov

Targeting key enzymes that are dysregulated in cancer is a primary strategy for modern cancer therapy.

Topoisomerases: These enzymes are crucial for managing DNA topology during replication and transcription. Topoisomerase inhibitors, which generate DNA strand breaks leading to apoptosis, are established anticancer drugs. ijabbr.comnih.govnih.govembopress.org

Kinases: Protein kinases are a large family of enzymes that regulate the majority of cellular pathways. Their dysregulation is a hallmark of cancer, making kinase inhibitors a major class of targeted therapies.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): This tyrosine kinase receptor is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of the VEGF/VEGFR-2 signaling pathway is a clinically validated anti-angiogenic strategy in cancer treatment. nih.govdovepress.comresearchgate.netfrontiersin.org

Although various heterocyclic compounds are being actively investigated as inhibitors of these enzymatic targets, there is no specific research identifying this compound as an inhibitor of topoisomerases, general kinases, or specifically VEGFR-2.

Mechanisms of Cell Proliferation Inhibition and Apoptosis Induction

No studies detailing the specific mechanisms by which this compound inhibits cell proliferation or induces apoptosis are currently available.

Other Biological Activities Explored for Related Derivatives (e.g., anti-inflammatory, anthelmintic, antipyretic)

While research into the specific biological profile of this compound is ongoing, the broader class of furan carboxamides has been a subject of investigation for various therapeutic properties. ontosight.aiontosight.ai Derivatives sharing the core furan-2-carboxamide scaffold have been evaluated for several biological activities, including anti-inflammatory, anthelmintic, and antipyretic effects. researchgate.netwisdomlib.org

Anti-inflammatory Activity

The furan nucleus is a component of many biologically active compounds, and its derivatives have been explored for their anti-inflammatory potential. nih.gov Studies suggest that these compounds can exert anti-inflammatory effects through various mechanisms, such as suppressing the production of inflammatory mediators. nih.gov

A notable study investigating the effects of substituted furan carboxamide derivatives on inflammatory markers found that certain compounds could significantly modulate inflammatory pathways. One such derivative, identified as NF4BP, demonstrated a substantial ability to suppress pro-inflammatory signaling. Following administration of this compound, the expression of pro-inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) was downregulated. Concurrently, a significant overexpression of the anti-inflammatory marker Interleukin-38 (IL-38) was observed, indicating a potent anti-inflammatory effect. researchgate.net

| Inflammatory Marker | Effect Observed | Fold Change |

|---|---|---|

| TNF-α (pro-inflammatory) | Downregulation | ~2 fold decrease |

| IL-6 (pro-inflammatory) | Downregulation | ~3 fold decrease |

| IL-38 (anti-inflammatory) | Upregulation | ~42 fold increase |

Anthelmintic Activity

The exploration of furan-containing scaffolds for antiparasitic properties has included investigations into their anthelmintic potential. While direct studies on furan-2-carboxamides are limited, research on structurally related benzofuran (B130515) derivatives provides insight into this activity. A series of novel benzofuran derivatives containing a thiazolo[3,2-a]benzimidazole nucleus were synthesized and evaluated for their anthelmintic effects against the earthworm Pheretima posthuma. nih.gov

Several of the synthesized compounds demonstrated significant anthelmintic activity, causing paralysis and eventual death of the worms in a time-dependent manner. The results for the most effective compounds were compared against a standard drug, Albendazole. nih.gov

| Compound | Concentration (µg/mL) | Time for Paralysis (min) | Time for Death (min) |

|---|---|---|---|

| 3a | 20 | 25.12 ± 0.42 | 45.24 ± 0.51 |

| 40 | 18.14 ± 0.28 | 32.10 ± 0.34 | |

| 3b | 20 | 28.14 ± 0.32 | 49.21 ± 0.45 |

| 40 | 20.11 ± 0.41 | 35.15 ± 0.28 | |

| 5i | 20 | 29.18 ± 0.24 | 52.18 ± 0.36 |

| 40 | 22.15 ± 0.36 | 38.12 ± 0.42 | |

| Albendazole (Standard) | 20 | 24.10 ± 0.18 | 42.14 ± 0.25 |

| 40 | 15.25 ± 0.25 | 28.16 ± 0.32 |

Antipyretic Activity

The potential for furan-2-carboxamide derivatives to act as antipyretic agents is an area that remains largely unexplored. While some classes of carboxamide derivatives, such as N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides, have been investigated for antipyretic properties, there is a lack of specific research focused on furan-2-carboxamide derivatives for this particular biological activity. pharmjournal.ru Further studies are required to determine if this class of compounds possesses any significant fever-reducing capabilities.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Variation on Biological Potency and Selectivity

The biological profile of N-(2-acetamidophenyl)furan-2-carboxamide and its analogues is intricately linked to the nature and position of substituents on both the furan (B31954) and the acetamidophenyl rings, as well as the amide linker that connects them.

Positional and Electronic Effects of Furan Ring Substitutions

The furan ring, a five-membered aromatic heterocycle, serves as a crucial scaffold in numerous biologically active compounds. researchgate.net Modifications to this ring can significantly alter the electronic distribution and steric profile of the entire molecule, thereby affecting its interaction with biological targets.

Research on various furan-2-carboxamide derivatives has demonstrated that the introduction of different substituents on the furan ring can modulate biological activity. For instance, in a series of 2,5-disubstituted furan derivatives, the nature of the substituent at the 5-position was found to be critical for activity against P-glycoprotein-mediated multidrug resistance. nih.gov While specific data on this compound is limited, general principles from related furan-2-carboxamides suggest that both electron-donating and electron-withdrawing groups can influence potency. For example, in a study of 5-aryl-furan-2-carboxamide derivatives as urotensin-II receptor antagonists, various substituents on the C-5 aryl group led to a wide range of potencies, with a 3,4-difluorophenyl analogue showing high potency. nih.gov

The electronic nature of the furan ring itself, being a π-excessive system, makes it susceptible to electrophilic substitution and influences its ability to participate in π-π stacking or other non-covalent interactions with a biological target. The position of substituents is also paramount; for instance, a substituent at the 5-position will have a different electronic and steric influence compared to a substituent at the 3- or 4-position.

To illustrate the potential impact of furan ring substitutions, the following table presents hypothetical data based on general SAR principles observed in related furan-2-carboxamide series.

| Substituent at 5-position of Furan Ring | Electronic Effect | Hypothetical Impact on Biological Potency |

| -H (unsubstituted) | Neutral | Baseline activity |

| -CH₃ (Methyl) | Electron-donating | May increase potency through favorable hydrophobic interactions. |

| -Cl (Chloro) | Electron-withdrawing (inductive), weak π-donor | Could enhance binding through halogen bonding or by altering the electronic character of the furan oxygen. |

| -NO₂ (Nitro) | Strongly electron-withdrawing | May decrease activity due to excessive reduction in electron density, but could also act as a hydrogen bond acceptor. |

| -OCH₃ (Methoxy) | Electron-donating (resonance), electron-withdrawing (inductive) | Can increase potency by acting as a hydrogen bond acceptor or by favorably modulating electronic properties. |

Conformational and Steric Influences of the Acetamidophenyl Moiety

This non-planar conformation can be advantageous or detrimental to biological activity, depending on the specific requirements of the target. A twisted conformation might present the pharmacophoric groups in an optimal orientation for binding, while in other cases, a more planar arrangement might be preferred. Computational studies on ortho-phenylenes functionalized with amides have shown that steric bulk can influence the conformational behavior of the entire molecule. researchgate.net

The acetamido group itself provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which can form crucial interactions with a biological target. The steric bulk of the acetyl group can also influence how the phenyl ring orients itself relative to the furan-carboxamide core.

The following table summarizes the potential conformational and steric influences of the acetamidophenyl moiety.

| Structural Feature | Influence | Potential Impact on Biological Activity |

| ortho-Acetamido group | Steric hindrance (ortho effect) | Induces a non-planar conformation between the phenyl ring and the amide linker, which can affect binding affinity and selectivity. |

| Amide N-H | Hydrogen bond donor | Can form a key hydrogen bond with a receptor, anchoring the molecule in the binding site. |

| Amide C=O | Hydrogen bond acceptor | Can form a key hydrogen bond with a receptor, contributing to binding affinity. |

| Acetyl methyl group | Steric bulk and hydrophobicity | Can influence the orientation of the acetamido group and participate in hydrophobic interactions within the binding pocket. |

Role of Amide Linkage and Adjacent Substituents

The amide linkage (-CO-NH-) is a cornerstone of the this compound structure. It is a relatively rigid and planar unit due to resonance, which restricts the conformational freedom of the molecule. This rigidity can be beneficial for biological activity by pre-organizing the molecule into a bioactive conformation, thus reducing the entropic penalty upon binding to a receptor.

The amide group itself is a potent hydrogen bonding moiety, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. These interactions are often critical for high-affinity binding to biological targets. The orientation of the amide bond (cis or trans) can also be a determining factor in biological activity, although the trans conformation is generally more stable and prevalent.

Substituents adjacent to the amide linkage, namely the furan ring and the 2-acetamidophenyl group, can influence its electronic properties and steric environment. For example, the electron-withdrawing nature of the furan ring can affect the acidity of the amide proton and the hydrogen bonding strength of the carbonyl oxygen. Similarly, the steric bulk of the ortho-acetamido group can influence the accessibility of the amide bond to potential binding partners.

Elucidation of Essential Pharmacophoric Features for Target Interaction

A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For this compound, a putative pharmacophore model can be constructed based on its structural components and the general principles of drug-receptor interactions.

Key pharmacophoric features likely include:

A hydrogen bond donor: The N-H group of the primary amide linkage and the N-H of the acetamido group.

A hydrogen bond acceptor: The carbonyl oxygen of the primary amide, the carbonyl oxygen of the acetamido group, and the oxygen atom of the furan ring.

An aromatic/hydrophobic region: The furan ring and the phenyl ring, which can engage in π-π stacking or hydrophobic interactions.

A defined spatial arrangement of these features: The relative orientation of the furan and phenyl rings, dictated by the amide linker and the ortho-substituent, is likely crucial for optimal binding.

Molecular docking studies on related furan-2-carboxamide derivatives have shown that the furan ring can occupy a hydrophobic pocket in the target protein, while the amide linker forms key hydrogen bonds. nih.gov For instance, in a study of furan-2-carboxamides as antibiofilm agents, molecular docking suggested that the carbohydrazide (B1668358) derivatives share a similar binding mode to related furanones inside the LasR receptor. nih.gov

Design Principles for Rational Compound Optimization

Based on the SAR and SPR insights, several design principles can be formulated for the rational optimization of this compound analogues to enhance their biological potency and selectivity.

Systematic Modification of the Furan Ring: Introduction of small, electronically diverse substituents at the 5-position of the furan ring could be explored to probe for additional favorable interactions, such as halogen bonding or enhanced hydrophobic contacts.

Exploration of the Acetamidophenyl Moiety:

Isosteric Replacement: The acetamido group could be replaced with other groups of similar size and electronic properties (bioisosteres) to fine-tune steric and electronic parameters. Examples include sulfonamides or other acyl groups.

Positional Isomers: Moving the acetamido group to the meta- or para-position would significantly alter the molecule's conformation and could reveal the importance of the ortho-substitution for activity. Studies on carbamothioyl-furan-2-carboxamide derivatives have shown that para-substituted products can be obtained in better yields due to reduced steric effects. mdpi.com

Modification of the Amide Linker: While generally conserved, subtle modifications to the amide linker, such as N-methylation, could be considered to alter its hydrogen bonding capacity and conformational rigidity. However, this would remove a key hydrogen bond donor.

Conformational Constraint: Introducing cyclic structures or other rigidifying elements could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

The following table summarizes some rational design strategies and their intended effects.

| Design Strategy | Rationale | Expected Outcome |

| Introduce a small halogen (e.g., F, Cl) at the 5-position of the furan ring. | Explore potential halogen bonding interactions and modulate the electronic properties of the furan ring. | Enhanced binding affinity and selectivity. |

| Replace the acetyl group of the acetamido moiety with other acyl groups (e.g., propionyl, cyclopropylcarbonyl). | Investigate the steric tolerance of the binding pocket for the ortho-substituent. | Improved potency and/or selectivity. |

| Synthesize and test the meta- and para-acetamidophenyl isomers. | Determine the importance of the ortho-substitution pattern for the observed biological activity. | Elucidation of the role of the "ortho effect" and conformational preferences. |

| Introduce a methyl group on the amide nitrogen. | Remove the hydrogen bond donor capability and alter the conformational flexibility around the amide bond. | Probe the importance of the amide N-H for binding and potentially improve membrane permeability. |

Advanced Computational Chemistry and Molecular Modeling Investigations of this compound

Advanced computational methods provide profound insights into the molecular behavior of this compound. Techniques such as molecular docking and Density Functional Theory (DFT) are instrumental in predicting its interactions with biological targets and elucidating its intrinsic electronic and structural properties. These in silico studies are crucial for understanding the compound's potential biological activities and guiding further experimental research.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of amides is a cornerstone of organic and medicinal chemistry. However, traditional methods often rely on stoichiometric activating agents and hazardous solvents, which generate significant chemical waste. Future research into the synthesis of N-(2-acetamidophenyl)furan-2-carboxamide will likely pivot towards greener and more efficient catalytic strategies.

Key areas for exploration include:

Catalytic Amidation: Developing catalytic methods for the direct formation of the amide bond from furan-2-carboxylic acid and N-(2-aminophenyl)acetamide would be a significant advancement. This could involve boronic acid catalysis or ruthenium-catalyzed dehydrogenative coupling of the corresponding alcohol and amine, which generates only hydrogen gas as a byproduct.

Enzymatic Synthesis: The use of biocatalysts, such as Candida antarctica lipase B (CALB), offers a highly sustainable route for amide bond formation under mild conditions. Investigating the enzymatic coupling of the constituent acid and amine in green solvents like cyclopentyl methyl ether could provide an environmentally benign alternative to classical methods.

| Strategy | Traditional Approach (e.g., Acid Chloride) | Emerging Sustainable Approach | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Reagents | Stoichiometric coupling reagents (e.g., SOCl₂, HATU) | Catalytic (e.g., Boronic acids, Ruthenium complexes) or Enzymatic (e.g., Lipase) | Reduces waste, atom economy, avoids hazardous reagents. |

| Solvents | Chlorinated solvents (e.g., CH₂Cl₂), DMF | Green solvents (e.g., CPME) or solvent-free conditions | Minimizes environmental impact and simplifies product work-up. |

| Byproducts | Stoichiometric amounts of chemical waste | Minimal byproducts (e.g., H₂O, H₂) | Aligns with the principles of green chemistry. |

| Conditions | Often requires harsh conditions or multiple steps | Typically milder reaction conditions | Energy efficient and potentially higher functional group tolerance. |

Discovery of Additional Biological Targets and Therapeutic Applications

The furan-2-carboxamide scaffold is present in compounds with a wide array of biological activities, including antibacterial, antibiofilm, and diuretic properties. A primary future direction for this compound is the systematic exploration of its potential biological targets to uncover novel therapeutic applications.

Potential research avenues include:

Antimicrobial and Antibiofilm Activity: Derivatives of furan-2-carboxamide have shown efficacy against multidrug-resistant pathogens and the ability to inhibit biofilm formation in bacteria like Pseudomonas aeruginosa. Future studies should screen this compound against a panel of clinically relevant bacteria and fungi. Investigations could focus on its potential as a quorum-sensing inhibitor by targeting regulatory proteins like LasR.

Ion Transporter Modulation: The related compound N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide has been identified as a potent and orally available inhibitor of urea (B33335) transporters (UTs), positioning it as a novel diuretic. This precedent strongly suggests that this compound should be investigated for its effects on UTs and other renal or cellular ion transporters.

Enzyme Inhibition: Many therapeutic agents function by inhibiting specific enzymes. A broad screening approach against various enzyme families (e.g., kinases, proteases, phosphatases) could reveal unexpected activities. For instance, other complex carboxamides have been investigated as alkaline phosphatase inhibitors.

| Potential Target Class | Specific Example | Known Activity in Furan-Carboxamides | Potential Therapeutic Area |

|---|---|---|---|

| Bacterial Proteins | LasR Quorum-Sensing Regulator | Antibiofilm activity against P. aeruginosa. | Infectious Diseases |

| Membrane Transporters | Urea Transporters (UT-A, UT-B) | Diuretic effect via UT inhibition. | Hypertension, Edema |

| Enzymes | Alkaline Phosphatase | Enzyme inhibition demonstrated by related carboxamides. | Various metabolic disorders |

| Receptors | Urotensin-II Receptor | Cardiovascular effects in 5-aryl-furan-2-carboxamides. | Heart Failure, Vasoconstriction |

Integration of Advanced Computational Approaches with Experimental Research

To streamline the discovery of new biological activities and to optimize the molecular structure of this compound, integrating computational chemistry with experimental validation is essential.

Future research should focus on:

Molecular Docking: Once potential biological targets are identified (e.g., LasR, urea transporters), molecular docking simulations can be employed to predict the binding mode and affinity of this compound within the target's active site. This can provide insights into the structure-activity relationship (SAR) and guide the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a small library of derivatives, QSAR models can be developed to correlate specific physicochemical properties with biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound when bound to its biological target. This can help to assess the stability of the protein-ligand complex and provide a more detailed understanding of the intermolecular interactions that govern binding.

Development of High-Throughput Screening Methodologies for Derivative Libraries

To efficiently explore the therapeutic potential of the this compound scaffold, the development of high-throughput screening (HTS) assays is a critical future step. This involves creating a diverse library of chemical derivatives and rapidly testing them for activity against various biological targets.

Key aspects of this research avenue include:

Combinatorial Chemistry: Utilizing modern synthetic techniques to generate a large and diverse library of analogues. Modifications could be made to the furan (B31954) ring, the acetamido group, and the substitution patterns on the phenyl ring to explore a wide chemical space.

Assay Development: Designing and validating robust HTS assays tailored to the potential biological targets. For example, this could involve developing fluorescence-based assays to measure inhibition of a specific enzyme, cell-based assays to quantify transporter activity, or reporter gene assays to screen for effects on specific signaling pathways.

Hit-to-Lead Optimization: Following the identification of "hits" from the HTS campaign, a subsequent phase of medicinal chemistry would be required. This involves systematically modifying the structure of the initial hits to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of a viable drug candidate.

By pursuing these future directions, the scientific community can unlock the full potential of this compound, paving the way for more sustainable chemical production and the discovery of novel therapeutic agents.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(2-acetamidophenyl)furan-2-carboxamide and its derivatives?

Answer:

The compound is typically synthesized via amide coupling reactions between furan-2-carbonyl chloride and substituted anilines. For example:

- Step 1: React furan-2-carbonyl chloride with 2-acetamidoaniline in a polar aprotic solvent (e.g., acetonitrile) under reflux (3–18 hours) .

- Step 2: Purify the product using recrystallization (e.g., chloroform/methanol) or column chromatography .

- Analytical validation: Confirm structure via ¹H/¹³C NMR (amide proton at ~10 ppm, furan protons at 6–7 ppm), IR (amide N-H stretch at ~3310 cm⁻¹, carbonyl C=O at ~1650 cm⁻¹), and mass spectrometry .

Key variations:

- Solvent choice: Acetonitrile or 1,4-dioxane for improved solubility .

- Substituent effects: Electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring may require extended reaction times .

Advanced: How can Suzuki-Miyaura cross-coupling be integrated into the synthesis of functionalized furan-2-carboxamide derivatives?

Answer:

Suzuki-Miyaura coupling enables the introduction of aryl/heteroaryl groups to the phenyl ring post-synthesis. For example:

- Step 1: Synthesize N-(4-bromophenyl)furan-2-carboxamide as an intermediate .

- Step 2: Couple with aryl boronic acids using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, in THF/H₂O (80°C, 12–24 hours) .

- Optimization: Monitor reaction progress via TLC and optimize ligand-to-metal ratios to suppress homocoupling byproducts .

Data example (from analogous systems):

| Derivative | Yield (%) | Activity (IC₅₀, μM) |

|---|---|---|

| 4-Biphenyl | 72 | 12.5 (Antibacterial) |

| 4-Pyridyl | 65 | 8.2 (Antibacterial) |

| Adapted from |

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- X-ray crystallography: Resolve intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and dihedral angles between furan and phenyl rings. Use SHELX software for structure refinement .

- FT-IR: Identify amide N–H (3310 cm⁻¹) and carbonyl C=O (1650 cm⁻¹) stretches .

- NMR: Assign furan protons (δ 6.1–7.3 ppm) and acetamido methyl protons (δ 2.1 ppm) .

Crystallographic data (example):

- Dihedral angles: Phenyl-furan angle: ~9.7°; nitro group deviation: ~10.2° .

- Hydrogen bonding: Intramolecular N–H⋯O=C stabilizes planar amide conformation .

Advanced: How do electronic and steric effects influence the biological activity of furan-2-carboxamide derivatives?

Answer:

- Electronic effects: Electron-withdrawing groups (e.g., –NO₂, –Br) enhance binding to target proteins (e.g., VEGFR-2, bacterial enzymes) by increasing electrophilicity .

- Steric effects: Bulky substituents (e.g., tert-butyl) may reduce activity due to hindered binding pocket access .

Case study:

- N-(4-Bromophenyl) derivative: Exhibited potent anti-bacterial activity (MIC = 4 µg/mL against A. baumannii) due to enhanced membrane penetration .

- N-(Pyridinyl) derivative: Showed improved solubility and moderate kinase inhibition (IC₅₀ = 18 µM) .

Advanced: What computational methods are used to predict the reactivity and binding modes of this compound?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .

- Molecular docking (AutoDock, Glide): Simulate interactions with targets (e.g., VEGFR-2, DNA gyrase) using PDB structures (e.g., 4ASD for VEGFR-2) .

Example findings:

- HOMO localization: On the furan ring, suggesting reactivity toward electrophiles .

- Binding energy: –8.2 kcal/mol for docking with VEGFR-2, indicating strong hydrogen bonding with Asp1046 .

Basic: How can researchers resolve discrepancies in reported biological activity data for furan-2-carboxamides?

Answer:

- Control experiments: Verify compound purity (>95% via HPLC) and exclude solvent residues (e.g., DMSO) that may interfere with assays .

- Standardize protocols: Use CLSI guidelines for antimicrobial testing or MTT assays for cytotoxicity to ensure reproducibility .

Common pitfalls:

- Aggregation artifacts: Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers .

- Off-target effects: Perform counter-screening against related enzymes (e.g., COX-2 for anti-inflammatory claims) .

Advanced: What strategies optimize the crystallinity of this compound for structural studies?

Answer:

- Solvent selection: Use slow evaporation from acetonitrile or THF to promote single-crystal growth .

- Temperature control: Crystallize at 4°C to reduce nucleation rate and improve crystal quality .

- Additives: Introduce trace amounts of diethyl ether to induce lattice stabilization .

Crystallographic refinement:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.